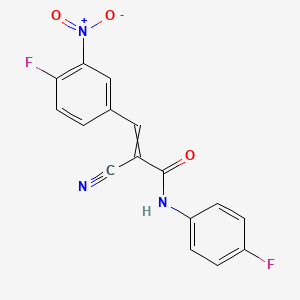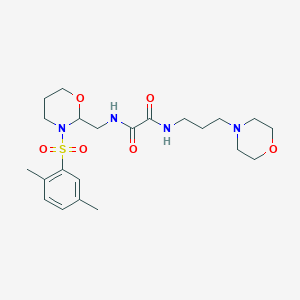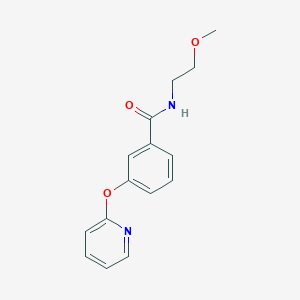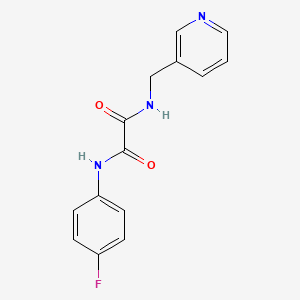
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Safety Information : It carries warning labels (H302, H315, H319, H335) and precautionary statements (P261, P264, P270, P271, P280, P302+P312, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501) .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran, yielding tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. Subsequent Mitsunobu reactions with formic or benzoic acid, followed by alkaline hydrolysis, afford the corresponding trans (3R,4R) isomers .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate hydrochloride consists of a piperidine ring with a tert-butyl group attached to the 3-position and a hydroxymethyl group at the 4-position. The hydrochloride salt is also present .
Chemical Reactions Analysis
This compound can undergo hydroxylation reactions at the tert-butyl group. An electron-poor manganese catalyst in nonafluoro-tert-butyl alcohol (NFTBA) activates hydrogen peroxide to generate a manganese-oxo species that effectively oxidizes tert-butyl C−H bonds. This allows for site-selective and product chemoselective hydroxylation of the tert-butyl group, yielding primary alcohols as dominant products .
Physical And Chemical Properties Analysis
- UV Spectrum : The UV spectrum of this compound has been studied, showing good agreement between experimental and theoretical spectra .
- Reactive Sites : The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are electrophilic reactive sites .
作用机制
The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves the inhibition of dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have effects on mood, attention, and movement.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased dopamine and norepinephrine levels in the brain, which can lead to improved mood, attention, and movement. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
The advantages of using tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride in lab experiments include its specificity for dopamine and norepinephrine transporters, which allows for targeted effects on the nervous system. Its neuroprotective effects also make it a potential therapeutic agent for neurodegenerative diseases. However, its potential for off-target effects and its limited solubility in some solvents can be limitations for its use in lab experiments.
未来方向
For research on tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride include further investigation of its mechanism of action and potential therapeutic applications. It could also be studied in combination with other compounds to enhance its effects or reduce its limitations. Additionally, its potential for off-target effects and toxicity in vivo could be further explored.
合成方法
The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride involves the reaction of tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate with hydrochloric acid. The product is a white crystalline powder that is soluble in water and ethanol. The yield of the synthesis can vary depending on the conditions used.
科学研究应用
Tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride has potential applications in scientific research. It has been studied for its effects on the nervous system, specifically on the dopamine and norepinephrine transporters. It has also been investigated for its potential as a therapeutic agent for Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
安全和危害
属性
IUPAC Name |
tert-butyl 3-hydroxy-3-piperidin-4-ylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3.ClH/c1-13(2,3)18-12(16)10-8-14(17,9-10)11-4-6-15-7-5-11;/h10-11,15,17H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSQDJLEIOJVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)(C2CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)

![8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(1-cyanocycloheptyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2911359.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)



![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)
![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)
